Crilvastatin is classified as a statin, a group of drugs that lower cholesterol levels in the blood. Statins are commonly prescribed to reduce the risk of cardiovascular diseases by inhibiting cholesterol synthesis in the liver.
The synthesis of Crilvastatin involves several key steps, typically starting from simpler organic compounds. The detailed synthetic route is not extensively documented in public literature, but it generally follows the principles of organic synthesis involving:
Specific parameters such as temperature, reaction time, and catalysts can significantly affect yield and purity but are often proprietary to the manufacturers.
Crilvastatin has a complex molecular structure characterized by its pyrrolidone ring and various substituents that contribute to its pharmacological properties. The molecular formula is typically represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Crilvastatin primarily participates in biochemical reactions related to cholesterol metabolism. Its main chemical reaction involves:
The mechanism of action of Crilvastatin involves:
Crilvastatin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens.
Crilvastatin has several scientific applications primarily focused on cardiovascular health:
Cerivastatin's market withdrawal in August 2001 represents one of pharmaceutical history's most consequential post-market safety failures. Marketed as the most potent statin available, cerivastatin gained rapid acceptance despite limited long-term safety data. The drug's development program demonstrated exceptional lipid-lowering efficacy, with 0.8 mg daily reducing LDL cholesterol by 40.8% – significantly greater than comparator statins at equipotent doses [5]. However, pre-approval clinical trials involved fewer than 5,000 patients, a sample size insufficient to detect rare adverse events like rhabdomyolysis [1]. The subsequent post-market experience revealed catastrophic safety signals: within four years of launch, reports linked cerivastatin to 52 fatalities from rhabdomyolysis-induced renal failure, with incidence rates approximately 10-fold higher than other statins [1] [6].
Critical analysis reveals systematic surveillance failures:
Table 1: Cerivastatin Withdrawal Timeline and Consequences
Timeline | Event | Impact |
---|---|---|
1997 | Cerivastatin approved (US/EU) | Marketed as most potent statin |
May 2001 | 0.4mg dose introduced in Italy | Increased rhabdomyolysis reports |
August 2001 | Global market withdrawal | 52 fatalities confirmed worldwide |
Post-2001 | Statin utilization analysis | 48% discontinuation among cerivastatin users |
The cerivastatin-gemfibrozil interaction catastrophe triggered comprehensive regulatory reforms in drug interaction assessment. Pre-2001 guidelines provided limited specific guidance on metabolic interactions, contributing to cerivastatin's inadequate risk labeling [2]. Subsequent revisions include:
Table 3: Key Regulatory Changes in Drug Interaction Assessment Post-Cerivastatin
Regulatory Element | Pre-2001 Standard | Post-2001 Revision | Impact on Statins |
---|---|---|---|
Transporter Assessment | Limited requirements | 6 transporters mandated | OATP1B1 evaluation critical |
Interaction Thresholds | Qualitative warnings | Quantitative AUCR ≥1.25 | Gemfibrozil contraindications |
Metabolite Evaluation | Parent compound focus | Active metabolites >25% | Complex statins require enhanced studies |
Clinical Trial Design | Healthy volunteers | Special populations | Renal impairment interaction assessment |
The European Medicines Agency's 2012 Pharmacovigilance Legislation established additional safeguards, mandating post-authorization safety studies (PASS) for high-risk drugs and creating the Pharmacovigilance Risk Assessment Committee (PRAC) [4]. These frameworks enable proactive risk identification through EudraVigilance – now containing >16.7 million safety reports – far exceeding pre-cerivastatin capabilities [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7